molecular formula C24H30O8 B13057755 2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-

2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-

Cat. No.: B13057755
M. Wt: 446.5 g/mol
InChI Key: AGICHXJUBGIUTK-UHFFFAOYSA-N
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Description

2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl- is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a pyrano-xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with 2-hydroxy-1,4-naphthoquinone under acidic conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,9,10-Trihydroxy-2,2-dimethyl-11-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H,12H-pyrano[2,3-a]xanthen-12-one
  • 5-Methoxy-2,12-diphenyl-3,4-dihydro-2H,9H-dipyrano[2,3-a:2’,3’,4’-kl]xanthen-9-one

Uniqueness

2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and alkyl groups makes it particularly versatile for various applications .

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one;hydrate

InChI

InChI=1S/C24H28O7.H2O/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27;/h10-11,25-26,28H,6-9H2,1-5H3;1H2

InChI Key

AGICHXJUBGIUTK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C.O

Origin of Product

United States

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